molecular formula C17H13ClF6N2O5S B2463404 N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477864-00-9

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2463404
CAS No.: 477864-00-9
M. Wt: 506.8
InChI Key: YAZURODWNHRYSU-UHFFFAOYSA-N
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Description

“N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide” is a compound that has been studied for its potential bioactivity . It is a derivative of 1,3-thiazolidin-4-one with a 2,5-bis (2,2,2-trifluoroethoxy) phenyl moiety . The compound has been synthesized and evaluated computationally for its potential as an antiglioma cancer agent .


Synthesis Analysis

The compound was synthesized by condensing the relevant aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)-benzohydrazide in an ethanol medium . The resulting hydrazones were then refluxed with thioglycolic acid in 1,4-dioxane to yield the final product .


Molecular Structure Analysis

The molecular structure of the compound was characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compound include the condensation of aldehydes with 2,5-bis(2,2,2-trifluoroethoxy)-benzohydrazide, followed by reflux with thioglycolic acid .

Scientific Research Applications

Potential Herbicide Applications

Research by Cremlyn and Cronje (1979) explored the synthesis of chlorohydroxybenzenesulfonyl derivatives, including compounds similar in structure to N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. These compounds have shown potential as herbicides due to their chemical properties. The study detailed the ir and nmr spectral characteristics of these derivatives, indicating their usefulness in agricultural science (Cremlyn & Cronje, 1979).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Percec et al. (2001) reported on the synthesis of functional aromatic bis(sulfonyl chlorides), which are structurally related to the compound . These sulfonyl chlorides, including various derivatives, have been utilized as starting building blocks in the preparation of complex organic molecules. Such compounds are essential in the development of new materials and chemical entities (Percec et al., 2001).

Synthesis and Characterization of Sulfonated Poly(Phenylene)

Jang et al. (2016) synthesized polymers for application as sulfonated polyphenylene membranes using bis(4-chlorophenyl)-1,2-diphenylethylene, which shares a similar sulfonyl and chlorophenyl structure with the compound . These polymers demonstrated potential in fuel cell applications, indicating the relevance of such chemical structures in energy and materials science (Jang et al., 2016).

Synthesis of Sulfonamides with Antiviral Activity

Chen et al. (2010) synthesized sulfonamide derivatives, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showing certain anti-tobacco mosaic virus activity. This indicates the potential of chlorophenyl sulfonamide structures in pharmaceutical research, particularly in antiviral applications (Chen et al., 2010).

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZURODWNHRYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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